Stearoyl Serotonin

Pain Research Endocannabinoid System TRPV1 Pharmacology

Researchers requiring selective TRPV1 blockade without confounding FAAH inhibition face limited options. Stearoyl serotonin (CAS 67964-87-8) solves this by delivering potent TRPV1 antagonism (IC50 = 0.76 µM) while leaving FAAH activity intact (IC50 > 50 µM), a selectivity profile not achievable with generic N-acylserotonin analogs. - Enables clean dissection of TRPV1-mediated signaling in pain and inflammation models. - Validated as an endogenous intestinal lipid; essential as a quantitative standard for targeted lipidomics. - Available in ≥98% purity (HPLC), with multiple packaging options to suit both exploratory and scaled research demands. Contact BenchChem for bulk inquiries, batch-specific COA, and expedited international shipping.

Molecular Formula C28H46N2O2
Molecular Weight 442.7 g/mol
CAS No. 67964-87-8
Cat. No. B1663772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStearoyl Serotonin
CAS67964-87-8
SynonymsN-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-octadecanamide
Molecular FormulaC28H46N2O2
Molecular Weight442.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O
InChIInChI=1S/C28H46N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h18-19,22-23,30-31H,2-17,20-21H2,1H3,(H,29,32)
InChIKeyFKWHKBXVLNKTGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Stearoyl Serotonin: Compound Overview and TRPV1 Selectivity


Stearoyl serotonin (CAS: 67964-87-8), an N-acylserotonin derivative, is a hybrid molecule patterned after the dual FAAH/TRPV1 antagonist arachidonoyl serotonin [1]. This compound is primarily utilized as a selective TRPV1 channel antagonist, exhibiting minimal to no functional inhibition of fatty acid amide hydrolase (FAAH) [2]. As a saturated, long-chain fatty acid conjugate of serotonin, it serves as a critical chemical probe for dissecting TRPV1-mediated signaling pathways independent of the endocannabinoid degradation machinery, and it has been endogenously identified in the jejunum and ileum of pigs and mice [3].

Pathway TRPV1-selective antagonist probe without FAAH interference
Study type TRPV1 signaling dissection in pain and inflammation research models
Chemotype Saturated N-acylserotonin (18:0); endogenous occurrence in gut tissue

Why Generic Substitution Fails: N-Acyl Chain Specificity


In the context of N-acylserotonin analogs, generic substitution is scientifically invalid due to the profound impact of fatty acid chain length and saturation on target selectivity and potency [1]. While the lead compound, arachidonoyl serotonin, potently inhibits both FAAH and TRPV1, systematic structure-activity relationship (SAR) studies demonstrate that replacing its polyunsaturated arachidonoyl moiety with a saturated 18-carbon stearoyl chain abolishes FAAH inhibitory activity (IC50 > 50 µM) while preserving potent TRPV1 antagonism (IC50 = 0.76 µM) [2]. Furthermore, even small changes in chain length among saturated analogs, such as the 16-carbon palmitoyl or the monounsaturated 18-carbon oleoyl moieties, result in quantifiably different TRPV1 antagonistic potencies . Consequently, researchers seeking a selective TRPV1 antagonist within this chemotype cannot simply substitute stearoyl serotonin with other N-acylserotonins without compromising their experimental design by introducing unwanted FAAH inhibition or variable TRPV1 blockade.

Chain specificity
N-acyl chain length and saturation dictate FAAH vs TRPV1 selectivity; arachidonoyl or oleoyl analogs may introduce unwanted FAAH inhibition or reduced TRPV1 potency.
Mechanism mismatch
Dual FAAH/TRPV1 inhibitors (e.g., arachidonoyl serotonin) engage a different pharmacological profile; substituting with one may confound pathway-specific interpretation.
Endogenous context
Palmitoyl serotonin lacks established endogenous detection; substitution may omit physiological relevance in gut tissue studies.

Head-to-Head Evidence: Stearoyl Serotonin vs. N-Acylserotonin Analogs


Target Selectivity: FAAH vs. Arachidonoyl Serotonin

Stearoyl serotonin (18:0) demonstrates a complete functional selectivity for TRPV1 over FAAH, contrasting starkly with the dual-target inhibition profile of arachidonoyl serotonin (20:4). In a head-to-head study by Ortar et al., stearoyl serotonin inhibited capsaicin-induced TRPV1 activation with an IC50 of 0.76 µM but failed to block FAAH-mediated hydrolysis of anandamide at concentrations up to 50 µM, yielding an IC50 > 50 µM [1]. In the same study, arachidonoyl serotonin inhibited both targets with IC50 values of 0.27 µM (TRPV1) and 8 µM (FAAH) [1]. The FAAH inhibitory activity of stearoyl serotonin is more than 6-fold weaker than that of arachidonoyl serotonin, and >65-fold weaker than its own TRPV1 IC50, confirming a loss of FAAH activity and a gain in target specificity.

Target selectivity
Head-to-head
FAAH IC₅₀ > 50 µM vs 8 µM (arachidonoyl serotonin)
TRPV1 IC₅₀ 0.76 µM preserved
Supports TRPV1-selective pathway interpretation without endocannabinoid elevation
Rat brain FAAH assay; enzymatic hydrolysis of [¹⁴C]anandamide
Pain Research Endocannabinoid System TRPV1 Pharmacology

TRPV1 Antagonism: Potency vs. Oleoyl Serotonin

Stearoyl serotonin (saturated 18:0) is a more potent TRPV1 antagonist than its monounsaturated 18-carbon analog, oleoyl serotonin (18:1). While both compounds share the same carbon backbone and lack FAAH inhibitory activity (IC50 > 50 µM), stearoyl serotonin inhibits capsaicin-induced TRPV1 activation with an IC50 of 0.76 µM [1], whereas oleoyl serotonin does so with a significantly weaker IC50 of 2.57 µM under the same assay conditions . This represents a 3.4-fold difference in potency attributable solely to the presence of a single double bond in the fatty acid chain.

TRPV1 potency vs oleoyl
Method context
IC₅₀ 0.76 µM (18:0) vs 2.57 µM (18:1)
3.4-fold difference
Saturated chain enhances TRPV1 antagonism; single double bond reduces assay potency
HEK293-hTRPV1 cells, capsaicin-induced Ca²⁺ influx
TRPV1 Antagonists Capsaicin Receptor Analgesic Development

Functional Equivalence with Palmitoyl Serotonin

Stearoyl serotonin (18:0) and palmitoyl serotonin (16:0) display indistinguishable in vitro activity profiles. Both saturated N-acylserotonins potently inhibit TRPV1 (IC50 = 0.76 µM for both) and both are inactive against FAAH (IC50 > 50 µM) . This indicates that the presence of a saturated fatty acid, rather than its specific chain length beyond 16 carbons, is the key determinant of this particular pharmacological phenotype. The two compounds are functionally interchangeable in defined cell-based TRPV1 assays, and selection between them may be driven by other factors such as endogenous relevance (stearoyl serotonin has been identified in mammalian gut tissue [1]), solubility, or commercial availability.

Palmitoyl similarity
Reported
TRPV1 IC₅₀ 0.76 µM (both); FAAH IC₅₀ > 50 µM (both)
No significant difference
Reported assay-response equivalence in defined cell-based models
Data to verify for specific experimental conditions
SAR Studies Chemical Probes Lipid Signaling

Single-Target Profile in Analgesic Mechanism Studies

The development of single-target analogs like stearoyl serotonin was instrumental in deciphering the contribution of TRPV1 vs. FAAH inhibition to the analgesic effects of arachidonoyl serotonin. Ortar et al. (2007) demonstrated that while arachidonoyl serotonin (IC50 FAAH 8 µM, TRPV1 0.27 µM) was effective in a mouse formalin pain model, a compound with only TRPV1 antagonist activity (compound 1m/OMDM129, with an IC50 of 0.43 µM) was 10-fold less potent than the parent dual-target compound at preventing formalin-induced hyperalgesia [1]. This finding established that dual FAAH/TRPV1 inhibition is a superior strategy for analgesia compared to TRPV1 blockade alone. Stearoyl serotonin, by exhibiting a similar TRPV1-only profile (IC50 0.76 µM) and lacking FAAH activity, serves as a key member of this class of chemical probes that helped define the importance of dual-target engagement for in vivo efficacy [2].

In vivo model context
Class-level inference
TRPV1-selective analogs showed reduced model response vs dual FAAH/TRPV1 inhibitor
10-fold lower potency in formalin test
Supports target-engagement validation for pain model endpoint interpretation
Mouse intraplantar formalin model; class inference from compound 1m
In Vivo Analgesia Pain Models Mechanism of Action

Endogenous Occurrence in Mammalian Gut Tissue

Unlike many purely synthetic N-acylserotonins developed for pharmacological studies, stearoyl serotonin has been identified and quantified as an endogenous lipid mediator. Mass spectrometry-based lipidomics analyses have confirmed its presence in the jejunum and ileum of both pigs and mice [1]. It has also been identified in Drosophila melanogaster head and thorax-abdomen tissues at quantifiable levels [2]. This endogenous status distinguishes it from other potent TRPV1-selective N-acylserotonins, such as palmitoyl serotonin, for which endogenous presence has not been as clearly established in mammalian tissues. This biological relevance makes stearoyl serotonin a more appropriate compound for studying potential physiological roles of this class of lipids, as opposed to purely pharmacological tool compounds.

Endogenous occurrence
Supporting evidence
Detected in pig and mouse jejunum/ileum
Also in Drosophila melanogaster tissues
Enables physiological relevance studies in gut lipidomics
LC-MS/MS tissue extracts; not established for palmitoyl serotonin
Endogenous Metabolites Lipidomics Gut Physiology

Optimized Research Applications for Stearoyl Serotonin


TRPV1 vs. FAAH Pathway Dissection in Pain Models

Stearoyl serotonin is the definitive tool for experiments designed to isolate the contribution of TRPV1 antagonism from the confounding effects of elevated endocannabinoid tone. By using this compound (IC50 TRPV1 = 0.76 µM, FAAH > 50 µM) alongside arachidonoyl serotonin (IC50 TRPV1 = 0.27 µM, FAAH = 8 µM), researchers can directly compare the effects of single-target TRPV1 blockade versus dual-target FAAH/TRPV1 inhibition [1]. A classic application is in pain research, where the 10-fold difference in in vivo potency between dual and single-target analogs has been established using a formalin pain model [1]. This allows for a precise understanding of the molecular mechanisms underlying analgesic efficacy and the potential for synergistic effects of dual-target engagement.

N-Acylserotonin SAR and Medicinal Chemistry

Stearoyl serotonin serves as a critical comparator in systematic SAR investigations of the N-acylserotonin chemotype. Its profile defines the pharmacological outcome of a fully saturated, 18-carbon chain. It can be compared directly against the monounsaturated oleoyl serotonin (IC50 TRPV1 = 2.57 µM) to study the impact of a single double bond on potency , and against the 16-carbon palmitoyl serotonin (IC50 TRPV1 = 0.76 µM) to confirm the functional redundancy of saturated chains beyond a certain length . This framework is essential for medicinal chemistry programs aiming to design novel analgesics or anti-inflammatory agents with finely tuned TRPV1 and FAAH activities.

Lipidomics and Gut Physiology Analytical Standard

Given its validated presence as an endogenous compound in the mammalian gut, stearoyl serotonin is an essential analytical standard for targeted lipidomics studies focused on intestinal physiology and metabolism [2]. Researchers investigating the role of the endocannabinoidome in conditions like inflammatory bowel disease (IBD) or metabolic syndrome require this standard for accurate identification and quantification of this specific N-acylserotonin in biological samples from human, porcine, or murine origin [2]. This application leverages its unique, biologically relevant profile, which is not applicable to other synthetic TRPV1-selective analogs like palmitoyl serotonin.

Application
Selection Property
Validation Focus
TRPV1 pathway dissection (pain/inflammation models)
Absence of FAAH inhibition
Confirm TRPV1-mediated endpoint response without endocannabinoid confounding
N-acylserotonin SAR / medicinal chemistry
Saturated 18:0 chain reference
Compare potency shift against unsaturated or shorter-chain analogs
Gut lipidomics analytical standard
Endogenous occurrence in intestinal tissue
LC-MS/MS identification and quantification in mammalian samples

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